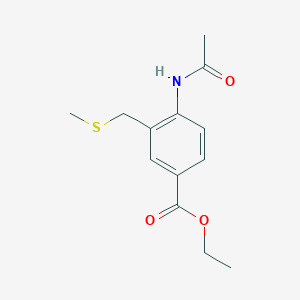![molecular formula C14H20N2O B14499996 2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one CAS No. 64431-63-6](/img/structure/B14499996.png)
2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a pyridine ring attached to a piperidine ring, which is further connected to a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridin-3-ylpiperidine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar ketone group but different structural features.
2-methyl-1-piperidin-4-yl-propan-1-ol: A related compound with an alcohol group instead of a ketone.
Uniqueness
2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one is unique due to its specific combination of a pyridine ring, piperidine ring, and propanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
64431-63-6 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C14H20N2O/c1-11(2)14(17)16-9-4-3-7-13(16)12-6-5-8-15-10-12/h5-6,8,10-11,13H,3-4,7,9H2,1-2H3/t13-/m0/s1 |
InChI Key |
VGFUATXTFHZIEZ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C(=O)N1CCCC[C@H]1C2=CN=CC=C2 |
Canonical SMILES |
CC(C)C(=O)N1CCCCC1C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)
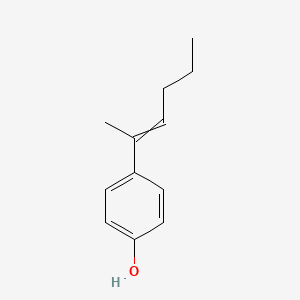
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)
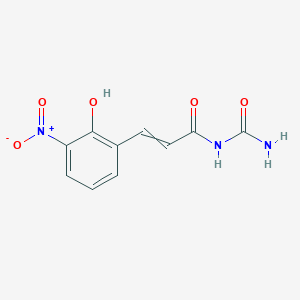
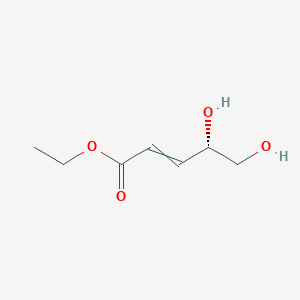
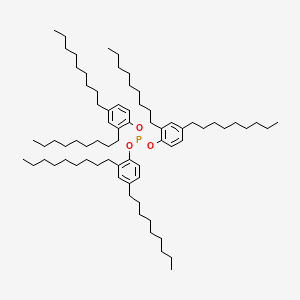
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)

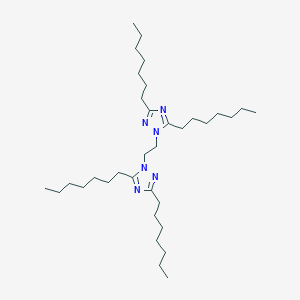
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
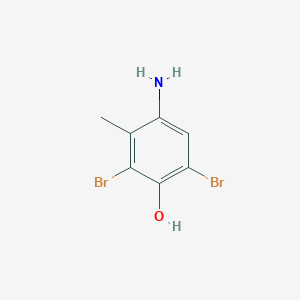
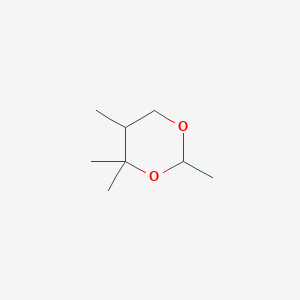
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
